Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate
Description
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is a pyridine derivative characterized by a chloro substituent at the 2-position, a methyl carboxylate group at the 4-position, and a 2-hydroxyethyl(methyl)amino moiety at the 6-position. This compound is structurally complex, combining halogenated, ester, and substituted amine functionalities. The presence of a hydroxyethyl group may confer solubility in polar solvents, while the chloro and ester groups could influence reactivity in nucleophilic or electrophilic reactions.
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3/c1-13(3-4-14)9-6-7(10(15)16-2)5-8(11)12-9/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
NLDYWLPSYIJODC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally analogous compounds from the evidence:
Table 1: Structural Comparison
Key Differences in Reactivity and Toxicity
Mutagenic/Carcinogenic Potential: Heterocyclic Amines (PhIP, IQ): These compounds form DNA adducts via metabolic activation (e.g., cytochrome P450-mediated N-hydroxylation), leading to carcinogenicity in rodents and primates . The amino group at the pyridine/quinoline position is critical for mutagenicity. this compound: The absence of an aromatic amino group reduces its likelihood of forming DNA adducts. However, the chloro substituent could pose toxicity risks if metabolized to reactive intermediates (e.g., epoxides).
Environmental Impact :
- Fluorinated Polymers (e.g., CAS 68797-76-2) : Contain perfluoroalkyl chains, which are highly persistent in the environment and bioaccumulative .
- Target Compound : Lacks fluorinated groups, suggesting lower environmental persistence. The ester group may hydrolyze to carboxylic acid, enhancing biodegradability.
Synthetic Utility: The hydroxyethyl(methyl)amino group in the target compound could serve as a site for further derivatization (e.g., alkylation or acylation), distinguishing it from heterocyclic amines (PhIP/IQ), which are typically metabolic byproducts.
Table 2: Comparative Toxicity and Regulatory Status
Research Findings and Data Gaps
Fluorinated Compounds :
- Regulatory guidelines emphasize replacing perfluoroalkyl substances (PFAS) with alternatives . The target compound’s lack of fluorine may align with safer chemical design principles.
Biological Activity
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 273.7 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine and thiazole have shown effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 100 µg/mL to lower concentrations depending on the specific structure and substituents present.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 100 |
| Compound B | S. aureus | 50 |
| This compound | E. coli | TBD |
The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways. Similar compounds have been shown to interact with protein targets such as protein tyrosine kinases, which are crucial for cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study published in ACS Medicinal Chemistry Letters highlighted the effectiveness of pyridine derivatives against resistant bacterial strains. The study found that modifications at the 4-position significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
- Pharmacokinetics : Research has demonstrated that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability in vivo. For example, DS68702229, a compound structurally related to this compound, showed increased cellular NAD+ levels and excellent pharmacokinetics after oral administration .
- In Vivo Studies : In animal models, compounds with similar functionalities have been shown to reduce bacterial load significantly when administered at therapeutic doses, indicating potential for clinical applications in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
